

Pharmacokinetic and pharmacodynamic analysis of Garsorasib

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Compound of Interest

Compound Name: **Garsorasib**
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Application Notes and Protocols for Garsorasib (D-1553)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garsorasib (also known as D-1553) is a potent and selective, orally bioavailable covalent inhibitor of the KRAS G12C mutation.[1][2] This mutation is a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[3] **Garsorasib** specifically and irreversibly binds to the mutant KRAS G12C protein, locking it in an inactive state and thereby blocking downstream signaling pathways that promote tumor cell growth and proliferation.[4][5] These application notes provide a summary of the available pharmacokinetic and pharmacodynamic data for **garsorasib**, along with generalized protocols for its analysis.

Pharmacokinetic Profile

Garsorasib is administered orally.[6] Clinical trials have primarily utilized a dosing regimen of 600 mg twice daily.[7][8]

Clinical Pharmacokinetics

A study in healthy Chinese subjects investigated the effect of a high-fat meal on the single-dose pharmacokinetics of **garsorasib**. The results indicated that food does not have a clinically significant impact on its bioavailability, suggesting that **garsorasib** can be administered with or without food.[9] Plasma concentrations of **garsorasib** were determined using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9]

Table 1: Effect of Food on **Garsorasib** Pharmacokinetic Parameters in Healthy Adults[9]

Parameter	Geometric Mean Ratio (Fed vs. Fasting)	90% Confidence Interval
AUC0-t	86.19%	78.30% - 94.87%
AUC0-∞	83.30%	75.77% - 91.58%
Cmax	109.74%	100.22% - 120.15%

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum observed plasma concentration.

Pharmacodynamic Profile

Garsorasib demonstrates potent and selective inhibition of the KRAS G12C mutant protein.

In Vitro Potency

Garsorasib has a reported half-maximal inhibitory concentration (IC50) of 10 nM for the KRAS G12C mutant.[1]

Target Engagement and Downstream Signaling

Preclinical studies have shown that **garsorasib** selectively inhibits the phosphorylation of downstream effectors in the KRAS signaling pathway, such as ERK and AKT, in KRAS G12C-mutant cancer cell lines.[4][5] This inhibition of downstream signaling is a key pharmacodynamic marker of the drug's activity.

Clinical Pharmacodynamics and Efficacy

Clinical trials have demonstrated the anti-tumor activity of **garsorasib** in patients with KRAS G12C-mutated solid tumors.

Table 2: Clinical Efficacy of **Garsorasib** in Patients with KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)[8]

Parameter	Result
Objective Response Rate (ORR)	52%
Disease Control Rate (DCR)	88.6%
Median Duration of Response (DOR)	12.5 months
Median Progression-Free Survival (PFS)	9.1 months
Median Overall Survival (OS)	14.1 months

Table 3: Clinical Efficacy of **Garsorasib** in Patients with KRAS G12C-Mutated Advanced Pancreatic Cancer[10]

Parameter	Result
Objective Response Rate (ORR)	45.5%
Median Duration of Response (DOR)	6.4 months
Median Progression-Free Survival (PFS)	8.54 months

Experimental Protocols

The following are generalized protocols based on standard laboratory methods. Specific, validated protocols for **garsorasib** are not publicly available and would require development and validation.

Protocol 1: Quantification of Garsorasib in Plasma using LC-MS/MS

This protocol provides a general procedure for the determination of **garsorasib** concentrations in plasma, a critical component of pharmacokinetic analysis.



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Caption: Workflow for **Garsorasib** quantification in plasma.

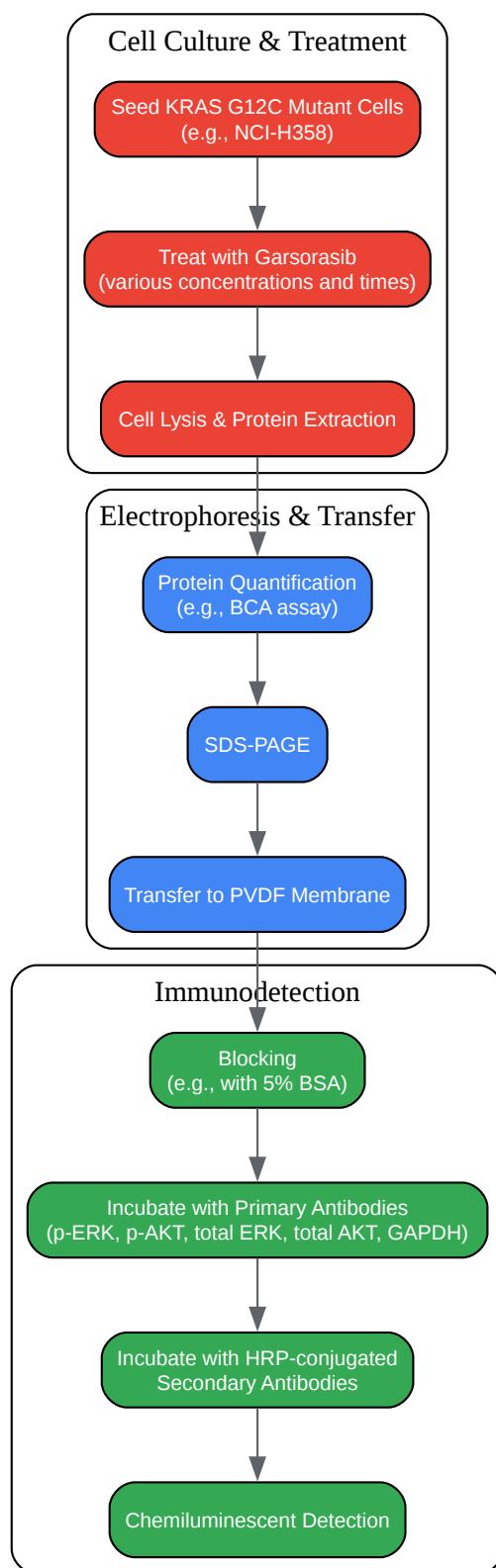
Methodology:

- Sample Preparation:
 - Thaw plasma samples on ice.
 - To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of **garsorasib** or a structurally similar compound).
 - Precipitate proteins by adding 300 µL of cold acetonitrile.
 - Vortex the mixture for 1 minute.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
 - Transfer the clear supernatant to a new tube for analysis.
- LC-MS/MS Conditions (Example):
 - LC System: A high-performance liquid chromatography system.
 - Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization: Electrospray ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific for **garsorasib** and the internal standard.
- Data Analysis:
 - Integrate the peak areas for **garsorasib** and the internal standard.
 - Generate a calibration curve by plotting the peak area ratio (**garsorasib**/internal standard) against the known concentrations of calibration standards.
 - Determine the concentration of **garsorasib** in the unknown samples from the calibration curve.

Protocol 2: Western Blot Analysis of KRAS Pathway Modulation

This protocol describes a general method to assess the pharmacodynamic effect of **garsorasib** on the KRAS signaling pathway by measuring the phosphorylation of ERK and AKT.



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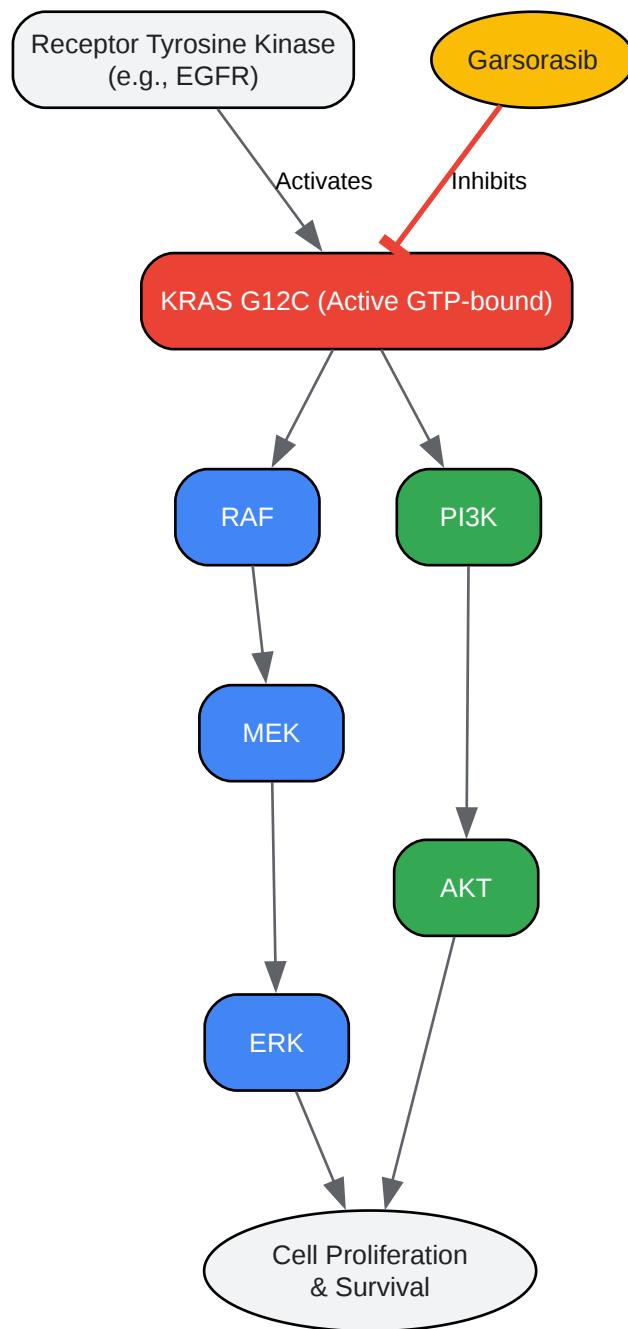
Caption: Workflow for Western blot analysis of KRAS pathway.

Methodology:

- Cell Culture and Treatment:
 - Culture a KRAS G12C mutant cell line (e.g., NCI-H358) in appropriate media.
 - Seed cells in 6-well plates and allow them to adhere overnight.
 - Treat cells with varying concentrations of **garsorasib** or vehicle control for the desired time points.
- Protein Extraction and Quantification:
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Quantify the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against p-ERK, p-AKT, total ERK, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway

Garsorasib inhibits the mutated KRAS G12C protein, which is a key node in the RAS/MAPK signaling pathway. By locking KRAS G12C in its inactive GDP-bound state, **garsorasib** prevents the activation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.



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Caption: **Garsorasib**'s inhibition of the KRAS G12C pathway.

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